7-[(Thiophen-2-yl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile
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Overview
Description
7-(2-Thienylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl cyanide is a complex organic compound that features a unique combination of a thienylcarbonyl group, a dihydrobenzodioxin ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-thienylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl cyanide typically involves multi-step organic reactions
Condensation Reaction: The thienylcarbonyl chloride reacts with the dihydrobenzodioxin derivative in the presence of a base such as triethylamine or pyridine. This step forms the intermediate compound.
Nucleophilic Substitution: The intermediate compound is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions to introduce the cyanide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-Thienylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the cyanide group to an amine.
Substitution: The cyanide group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-Thienylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl cyanide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 7-(2-thienylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl cyanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidines: Five-membered heterocyclic compounds with sulfur and nitrogen atoms, used in medicinal chemistry for their pharmacological properties.
Pyrimidines: Aromatic heterocyclic compounds with two nitrogen atoms, known for their anti-inflammatory and antiviral activities.
Uniqueness
7-(2-Thienylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl cyanide is unique due to its combination of a thienylcarbonyl group, a dihydrobenzodioxin ring, and a cyanide group, which
Properties
Molecular Formula |
C14H9NO3S |
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Molecular Weight |
271.29 g/mol |
IUPAC Name |
6-(thiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-7-carbonitrile |
InChI |
InChI=1S/C14H9NO3S/c15-8-9-6-11-12(18-4-3-17-11)7-10(9)14(16)13-2-1-5-19-13/h1-2,5-7H,3-4H2 |
InChI Key |
VEAMVJJXVNTCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)C(=O)C3=CC=CS3)C#N |
Origin of Product |
United States |
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